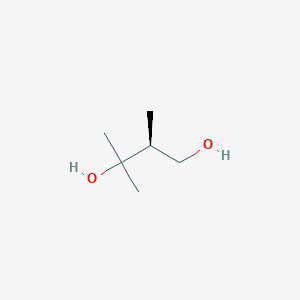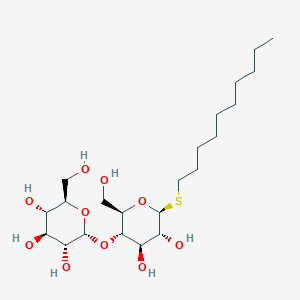
デシル-β-D-1-チオマルトピラノシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl-beta-D-1-thiomaltopyranoside is a nonionic surfactant known for its ability to solubilize membrane proteins without denaturing them. This compound is particularly useful in biochemical and structural biology studies, where maintaining the native state of proteins is crucial .
科学的研究の応用
Decyl-beta-D-1-thiomaltopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of complex molecules and in catalysis.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to interact with biological membranes.
作用機序
Target of Action
Decyl-beta-D-1-thiomaltopyranoside, also known as Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside or Decyl beta-D-thiomaltopyranoside, is primarily used as a detergent for the purification, extraction, and solubilization of membrane-bound proteins . Its primary targets are these proteins, which play crucial roles in various biological functions and processes.
Mode of Action
The compound interacts with its targets by increasing solubilization. It achieves this by dissociating aggregates of these proteins, thereby enhancing their solubility . This interaction and the resulting changes facilitate the extraction and purification of the target proteins.
Pharmacokinetics
It’s worth noting that as a detergent, it is easily removed by dialysis , which could have implications for its bioavailability.
Result of Action
The primary result of the action of Decyl-beta-D-1-thiomaltopyranoside is the increased solubilization of membrane-bound proteins
生化学分析
Biochemical Properties
Decyl-beta-D-1-thiomaltopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization of membrane-bound proteins . It increases solubilization by dissociating protein aggregates
Cellular Effects
It is known to influence cell function by aiding in the extraction and solubilization of membrane-bound proteins
Molecular Mechanism
The molecular mechanism of Decyl-beta-D-1-thiomaltopyranoside involves its interaction with membrane-bound proteins. It aids in the extraction and solubilization of these proteins, thereby influencing their function
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl-beta-D-1-thiomaltopyranoside involves the glycosylation of decyl alcohol with a protected thioglucoside donor. The reaction typically employs silver perchlorate as a catalyst and proceeds under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
Decyl-beta-D-1-thiomaltopyranoside primarily undergoes substitution reactions due to the presence of the thioglucoside moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various glucopyranoside derivatives .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNXXWNKQOETJ-HYLFJBCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438422 |
Source


|
| Record name | Decyl-beta-D-1-thiomaltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148565-56-4 |
Source


|
| Record name | Decyl-beta-D-1-thiomaltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)

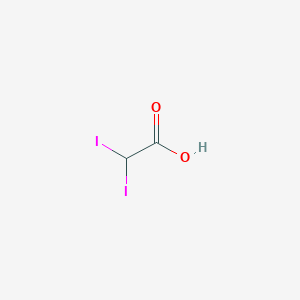
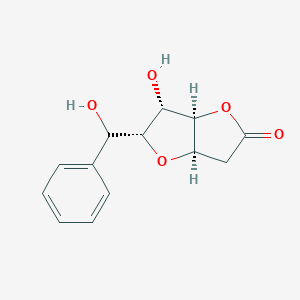
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)


![(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B141515.png)

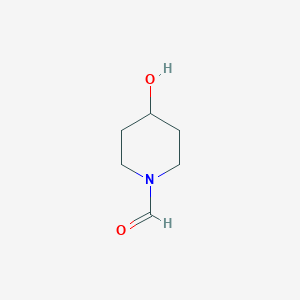
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
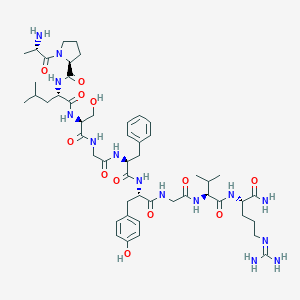
![5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole](/img/structure/B141542.png)
